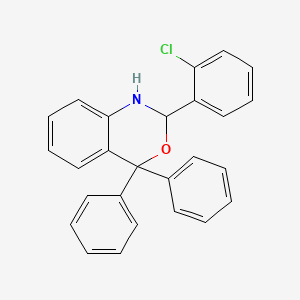

2-(2-氯苯基)-4,4-二苯基-1,4-二氢-2H-3,1-苯并恶嗪

描述

Synthesis Analysis

The synthesis of 2-(2-chlorophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine and related compounds has been explored through various methods. One approach involves the formation of 1,2-dihydro-4H-3,1-benzoxazines, where the mechanism was elucidated using 17O/18O isotopic labels, demonstrating the inclusion of the oxygen atom from the alcohol group in the starting 2-aminophenyldiphenylmethanol (Gromachevskaya et al., 1988). Additionally, the synthesis of benzoxazine monomers and oligomers using 1,3,5-triphenylhexahydro-1,3,5-triazine as an intermediate highlights a novel approach to obtaining these compounds (Brunovska et al., 1999).

Molecular Structure Analysis

Structural analysis of benzoxazine compounds reveals that these molecules can possess a high degree of planarity with minimal steric interaction between substituents. For example, the molecular structure of a substituted 3,4-dihydro-2H-1,4-benzoxazine compound has been analyzed, showing the planar nature of the phenyl rings and the half-boat conformation of the oxazine ring (Chaudhuri et al., 2001).

Chemical Reactions and Properties

Benzoxazine compounds undergo various chemical reactions, including polymerization and isomerization, which significantly affect their properties. For instance, benzoxazine isomers synthesized from o-allylphenol showed different polymerization behaviors and thermal properties upon thermal activated polymerization, demonstrating the versatility of these compounds in material science applications (Liu et al., 2014).

Physical Properties Analysis

The physical properties of benzoxazine derivatives, including their thermal stability and glass transition temperatures, have been studied extensively. The synthesis and characterization of benzoxazine monomers based on dichloro-diaminodiphenylmethane revealed that chlorine-containing polybenzoxazines require more severe conditions for polymerization but offer better fire resistance, highlighting their potential as fire-resistant materials (Petrakova et al., 2020).

Chemical Properties Analysis

Investigations into the chemical properties of benzoxazine compounds have revealed their reactivity and potential for synthesizing various derivatives. A novel method for obtaining 4,4-diphenyl-4H-3,1-benzoxazinium perchlorates, which exhibit weak CH acidity, showcases the chemical versatility of these compounds (Gromachevskaya et al., 1993).

科学研究应用

形成机制和衍生物合成

- 一项研究调查了形成 4,4-二苯基-1,2-二氢-4H-3,1-苯并恶嗪的机制,利用同位素标记来证明起始材料中醇基中的氧原子被掺入,为合成苯并恶嗪衍生物提供了基础知识 (Gromachevskaya 等,1988).

除草活性

- 苯并恶嗪衍生物已被确定为二苯醚除草剂的新化学家族,显示出很强的过氧化除草活性。合成 20 个衍生物以检查构效关系的研究突出了其在农业应用中的潜力 (Sumida 等,1995).

神经保护剂

- 新型 2-烷基氨基取代的 1,4-苯并恶嗪衍生物已被探索为潜在的神经保护剂,其中特定的衍生物表现出有效的保护神经活性,而没有内在的细胞毒性。这为预防或治疗神经退行性疾病提供了治疗应用的途径 (Blattes 等,2005).

抗氧化和抗肿瘤活性

- 一些合成的含氮杂环,包括苯并恶嗪衍生物,已被评估其抗氧化和抗肿瘤活性,表明在制药和生化工具中具有潜在用途 (El-Moneim 等,2011).

抗菌活性

- 已经合成了一系列具有各种芳香取代基的苯并恶嗪衍生物并测试了其抗菌活性,显示出开发新的抗菌剂的希望 (Askar 等,2018).

高性能热固性材料

- 对基于芳香族二胺的苯并恶嗪的研究导致了高纯度、高性能热固性材料的开发,展示了苯并恶嗪化合物在材料科学中的多功能性和潜力 (Lin 等,2008).

属性

IUPAC Name |

2-(2-chlorophenyl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClNO/c27-23-17-9-7-15-21(23)25-28-24-18-10-8-16-22(24)26(29-25,19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18,25,28H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOWGFHVIWDAPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC=CC=C4Cl)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B4581415.png)

![N-(4-ethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4581419.png)

![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4581427.png)

![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4581456.png)

![2-(4-methoxyphenyl)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4581457.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4581458.png)

![3-butoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4581465.png)

![1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4581473.png)

![3-[5-[(2,4-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4581492.png)

![4-butoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4581498.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4581500.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4581506.png)

![[2-(benzyloxy)-3-methoxybenzylidene]malononitrile](/img/structure/B4581511.png)